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Compound of Interest

Compound Name: 1-(2-Ethylideneheptanoyl)urea

Cat. No.: B011566

Audience: Researchers, scientists, and drug development professionals.
Introduction

1-(2-Ethylideneheptanoyl)urea is an acylurea derivative. Acylureas are a class of compounds
with a wide range of biological activities and are of interest in medicinal chemistry and drug
discovery. This document outlines a detailed protocol for the synthesis of 1-(2-
Ethylideneheptanoyl)urea. The synthesis is proposed as a two-stage process. The first stage
involves the synthesis of the key intermediate, 2-ethylideneheptanoic acid, via a Horner-
Wadsworth-Emmons reaction followed by hydrolysis. The second stage is the conversion of
this carboxylic acid into the final acylurea product by activation to an acyl chloride and
subsequent reaction with urea.

Experimental Protocols

The overall synthesis is divided into two main parts: the preparation of the carboxylic acid
intermediate and its conversion to the target acylurea.

Part 1: Synthesis of 2-Ethylideneheptanoic Acid

This part is subdivided into the olefination reaction to form the ethyl ester and its subsequent
hydrolysis.

Step 1.1: Synthesis of Ethyl 2-Ethylideneheptanoate via Horner-Wadsworth-Emmons Reaction
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The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for the
stereoselective synthesis of a,3-unsaturated esters, typically favoring the (E)-isomer.[1][2]

o Materials:
o Triethyl 2-phosphonopropionate (or Ethyl 2-(diethoxyphosphoryl)propanoate)[3]
o Sodium hydride (NaH), 60% dispersion in mineral oil
o Anhydrous Tetrahydrofuran (THF)
o Heptanal
o Saturated agueous ammonium chloride (NH4ClI) solution
o Saturated aqueous sodium chloride (brine) solution
o Anhydrous magnesium sulfate (MgSOa)
o Argon or Nitrogen gas for inert atmosphere
e Procedure:

o To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping
funnel, and an argon/nitrogen inlet, add sodium hydride (1.1 eq).

o Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully
decant the hexane.

o Add anhydrous THF to the flask to create a suspension.
o Cool the flask to 0 °C using an ice bath.

o Slowly add a solution of triethyl 2-phosphonopropionate (1.0 eq) in anhydrous THF to the
NaH suspension via the dropping funnel.

o Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for
an additional 30 minutes to ensure complete formation of the phosphonate ylide.
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o Cool the reaction mixture back down to 0 °C.

o Add a solution of heptanal (1.0 eq) in anhydrous THF dropwise.

o After the addition is complete, allow the reaction to warm to room temperature and stir
overnight.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by carefully adding saturated aqueous NHaCl
solution.

o Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate
(3 x50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl
2-ethylideneheptanoate.

Step 1.2: Hydrolysis of Ethyl 2-Ethylideneheptanoate to 2-Ethylideneheptanoic Acid

o Materials:

o Ethyl 2-ethylideneheptanoate

Ethanol

[¢]

[¢]

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

[e]

Hydrochloric acid (HCI), 2M solution

o

Diethyl ether or Ethyl acetate

e Procedure:

o Dissolve the ethyl 2-ethylideneheptanoate (1.0 eq) in ethanol in a round-bottom flask.
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o Add an aqueous solution of KOH or NaOH (2.0-3.0 eq).

o Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the
starting material is consumed.

o Cool the reaction mixture to room temperature and remove the ethanol under reduced
pressure.

o Add water to dissolve the resulting carboxylate salt and wash with diethyl ether to remove
any unreacted ester.

o Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCI.

o A precipitate or oil of 2-ethylideneheptanoic acid should form.

o Extract the agueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

o Combine the organic extracts, wash with brine, dry over anhydrous MgSOea, filter, and
evaporate the solvent to yield 2-ethylideneheptanoic acid.

Part 2: Synthesis of 1-(2-Ethylideneheptanoyl)urea

This part involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction
with urea.

Step 2.1: Synthesis of 2-Ethylideneheptanoyl Chloride

o Materials:

o 2-Ethylideneheptanoic acid

o Thionyl chloride (SOCI2) or Oxalyl chloride ((COCI)2)

o Anhydrous Dichloromethane (DCM) or Toluene

o A catalytic amount of N,N-Dimethylformamide (DMF) if using oxalyl chloride.

e Procedure:
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o In a fume hood, dissolve 2-ethylideneheptanoic acid (1.0 eq) in anhydrous DCM or toluene
in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCI
and SO:z byproducts).

o Slowly add thionyl chloride (1.5-2.0 eq) to the solution at room temperature.
o Heat the reaction mixture to reflux and stir for 1-2 hours.

o Monitor the reaction by observing the cessation of gas evolution.

o After the reaction is complete, cool the mixture to room temperature.

o Carefully remove the excess thionyl chloride and solvent under reduced pressure
(distillation).

o The resulting crude 2-ethylideneheptanoyl chloride is typically used in the next step
without further purification.

Step 2.2: Synthesis of 1-(2-Ethylideneheptanoyl)urea
o Materials:

o 2-Ethylideneheptanoyl chloride

o Urea

o Anhydrous pyridine or Triethylamine (TEA)

o Anhydrous THF or DCM
e Procedure:

o To a dry round-bottom flask under an inert atmosphere, add urea (1.5-2.0 eq) and
anhydrous THF or DCM.

o Add anhydrous pyridine or TEA (2.0 eq) to the suspension and stir.

o Cool the mixture to O °C in an ice bath.
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o Slowly add a solution of the crude 2-ethylideneheptanoyl chloride (1.0 eq) in the same
anhydrous solvent.

o Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir
overnight.

o Monitor the reaction by TLC.

o After completion, filter the reaction mixture to remove the pyridinium or triethylammonium
hydrochloride salt.

o Wash the filtrate with a dilute acid solution (e.g., 1M HCI) to remove excess base, followed
by a saturated sodium bicarbonate solution, and finally brine.

o Dry the organic layer over anhydrous MgSOQea, filter, and concentrate under reduced
pressure.

o Purify the crude product by recrystallization or flash column chromatography to obtain 1-
(2-Ethylideneheptanoyl)urea.

Data Presentation

Table 1: Reactant Quantities for the Synthesis of 2-Ethylideneheptanoic Acid
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Example

Molar Mass Example
Step Reactant Molar Eq. Moles

(g/mol) Mass (g)

(mmol)
1.1 Heptanal 114.19 1.0 5.71 50
Triethyl 2-
phosphonopr  252.21 1.0 12.61 50
opionate
Sodium
Hydride 40.00 11 2.20 55
(60%)
Ethyl 2-
. 7.37 (80%
1.2 ethylidenehe 184.28 1.0 ] 40
yield)
ptanoate
Potassium
] 56.11 2.5 5.61 100

Hydroxide

Table 2: Reactant Quantities for the Synthesis of 1-(2-Ethylideneheptanoyl)urea
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Example
Molar Mass Example
Step Reactant Molar Eq. Moles
(g/mol) Mass (g)
(mmol)
2-
. 5.00 (85%
2.1 Ethylidenehe 156.22 1.0 ) 32
o yield)
ptanoic acid
Thionyl
118.97 2.0 7.61 64
Chloride
2-
Ethylidenehe 5.59
2.2 174.67 1.0 32
ptanoyl (assumed)
chloride
Urea 60.06 2.0 3.84 64
Pyridine 79.10 2.0 5.06 64

Table 3: Characterization Data for 1-(2-Ethylideneheptanoyl)urea (Predicted)

Property Value
Molecular Formula C10H18N202
Molar Mass 198.26 g/mol

1H NMR (CDCls, ppm)

5 7.5-8.5 (br s, 2H, NHz), 6.5-7.0 (br s, 1H, NH),
6.0-6.5 (q, 1H, =CH), 2.1-2.3 (q, 2H, -CH2-), 1.7-
1.9 (d, 3H, =C-CHs), 1.2-1.5 (m, 6H, -(CHz2)3-),
0.8-1.0 (t, 3H, -CHs)

13C NMR (CDCls, ppm)

4 ~170 (C=0, acyl), ~158 (C=0, urea), ~140
(=C), ~130 (=CH), ~31, 29, 22 (-CH2-), ~14 (-
CHs)

IR (cm™1)

~3400, ~3300 (N-H), ~1700 (C=0, acyl), ~1660
(C=0, urea), ~1640 (C=C)

MS (ESI+) m/z

[M+H]* = 199.14, [M+Na]* = 221.12
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Mandatory Visualization

Part 1: Synthesis of 2-Ethylideneheptanoic Acid

Heptanal Triethyl 2-phosphonopropionate

1. NaH, THF
2. Heptanal

Ethyl 2-Ethylideneheptanoate

KOH, EtOH/H20
then H3O*

2-Ethylideneheptanoic Acid

SOClz

Part 2: Synthesisv of 1-(2-Ethylideneheptanoyl)urea

2-Ethylideneheptanoyl Chloride Urea

yridine

1-(2-Ethylideneheptanoyl)urea

Click to download full resolution via product page

Caption: Overall reaction scheme for the synthesis of 1-(2-Ethylideneheptanoyl)urea.

Filter & Purify
(Recrystallization/Column)
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Caption: Experimental workflow for the synthesis protocol.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood.

Sodium hydride is highly flammable and reacts violently with water. Handle with extreme
care under an inert atmosphere.

Thionyl chloride and oxalyl chloride are corrosive and toxic. Avoid inhalation of vapors and
contact with skin.

Strong acids (HCI) and bases (KOH, NaOH) are corrosive.

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat,
and gloves, at all times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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